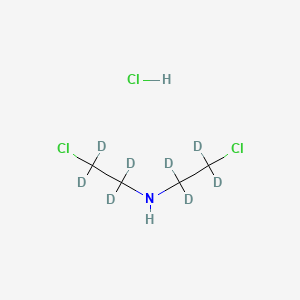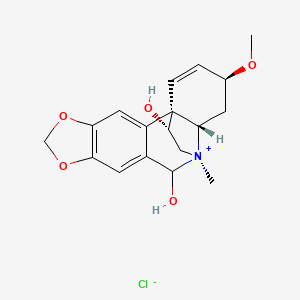
Antifungal agent 47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 47 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, making it highly effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 47 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to streamline the production process. Quality control measures are also implemented to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of amine groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, each exhibiting unique antifungal properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 47 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use it to investigate the cellular and molecular responses of fungi to antifungal treatment.
Medicine: It is being explored as a potential treatment for various fungal infections, including those resistant to conventional antifungal drugs.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
Wirkmechanismus
Antifungal Agent 47 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This disruption inhibits the synthesis of essential cellular components, ultimately causing fungal cell death. The compound also interferes with the synthesis of β (1,3)-glucan, a crucial component of the fungal cell wall, further compromising the structural integrity of the fungal cell.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against resistant strains.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis but has a narrower spectrum of activity.
Uniqueness: Antifungal Agent 47 stands out due to its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it highly effective against a broad range of fungal pathogens, including those resistant to other antifungal agents. Additionally, its relatively low toxicity makes it a safer option for clinical use.
Eigenschaften
Molekularformel |
C39H38BrClNO2P |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
3-[(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)prop-2-enoyl]oxypropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H38ClNO2P.BrH/c1-39(2,3)32-22-20-30(21-23-32)36(31-24-25-41-37(40)28-31)29-38(42)43-26-13-27-44(33-14-7-4-8-15-33,34-16-9-5-10-17-34)35-18-11-6-12-19-35;/h4-12,14-25,28-29H,13,26-27H2,1-3H3;1H/q+1;/p-1/b36-29-; |
InChI-Schlüssel |
JZFBGYQBQKVVGG-BLOFJABHSA-M |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC(=NC=C5)Cl.[Br-] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NC=C5)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
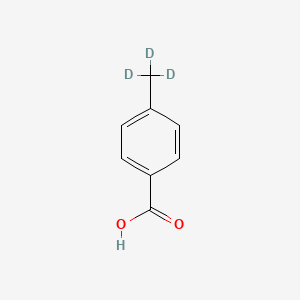
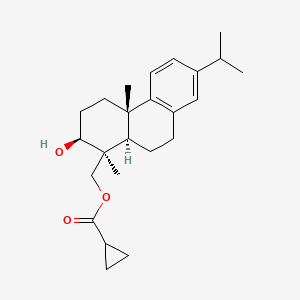




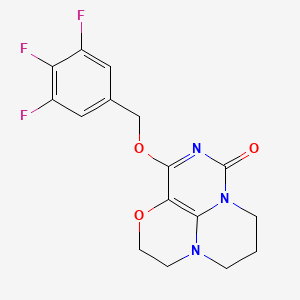
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
